N-[(2-chlorophenyl)methyl]-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline (THIQ) derivative characterized by a 2-chlorophenylmethyl group at the N-position and a 4-methylbenzenesulfonyl (tosyl) group at the 2-position of the THIQ scaffold. The tosyl group may enhance metabolic stability, while the 2-chlorophenyl substituent could influence receptor binding affinity compared to simpler benzyl or alkyl analogs .
Properties
Molecular Formula |
C24H23ClN2O3S |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23ClN2O3S/c1-17-10-12-21(13-11-17)31(29,30)27-16-20-8-3-2-6-18(20)14-23(27)24(28)26-15-19-7-4-5-9-22(19)25/h2-13,23H,14-16H2,1H3,(H,26,28) |
InChI Key |
CPFFOQYVRJRFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the tetrahydroisoquinoline core is alkylated with a chlorophenyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
- IUPAC Name : N-[(2-chlorophenyl)methyl]-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Molecular Formula : C19H21ClN2O3S
- Molecular Weight : 392.9 g/mol
Chemical Reactions
The compound can undergo various reactions including:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Using lithium aluminum hydride or sodium borohydride.
- Substitution : Chlorobenzyl group can undergo nucleophilic substitutions.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules and reagents in various transformations.
Biology
Research indicates potential biological activities including:
- Antimicrobial properties : Studies show efficacy against various bacterial strains.
- Antiviral effects : Investigations into its ability to inhibit viral replication are ongoing.
- Anticancer properties : Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines.
Medicine
The compound is being explored for therapeutic applications:
- Anti-inflammatory effects : Potential to modulate inflammatory pathways.
- Oxidative stress reduction : Investigated for its ability to combat oxidative damage in cells.
Industry
In industrial applications, it is utilized in:
- Development of new materials.
- Production intermediates for pharmaceuticals and agrochemicals.
Anticancer Activity Study
A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across a panel of cancer cell lines. The results indicated significant growth inhibition rates (GI50/TGI values), suggesting its potential as an anticancer agent.
Antimicrobial Efficacy Research
Research published in peer-reviewed journals has demonstrated that this compound exhibits antimicrobial activity against several pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
In Vivo Studies
Additional studies have explored the in vivo effects of the compound on inflammation models. Results indicate a reduction in inflammatory markers and improved outcomes in animal models subjected to oxidative stress.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Tetrahydroisoquinoline Derivatives
Core Scaffold Modifications
The THIQ core is conserved across analogs, but substituent variations dictate functional differences:
- N-Substituents :
- Target Compound : 2-Chlorophenylmethyl group. The chlorine atom may enhance lipophilicity and steric bulk compared to unsubstituted benzyl groups.
- (S)-N-Benzyl-2-methyl-THIQ-3-carboxamide () : Benzyl group without halogenation. Crystallizes in a hexagonal system (P61) with semi-chair conformation and intermolecular N–H⋯O hydrogen bonds .
- JDTic () : Complex piperidinylmethyl-propyl group with hydroxylation. Exhibits potent κ-opioid receptor (KOR) antagonism due to extended hydrophobic interactions .
- 2-Position Substituents: Target Compound: Tosyl group (4-methylbenzenesulfonyl). Sulfonyl groups improve metabolic stability and may influence solubility. PDTic Derivatives (): 7-Hydroxy group. Enhances hydrogen bonding with KOR, contributing to >28-day oral antagonism . Neurotoxic THIQs (): N-Methyl groups. Promote oxidation to neurotoxic isoquinolinium ions via monoamine oxidase (MAO), implicated in Parkinson’s disease .
Pharmacological and Functional Comparison
Receptor Selectivity and Potency
- Comparable to PDTic derivatives, where 7-hydroxy and bulky N-substituents confer KOR selectivity (AD₅₀ = 4.1 s.c., 27.3 p.o.) .
- JDTic: Orally active KOR antagonist with sustained action (>28 days). Lacks antagonism for μ-opioid receptors (MOR), unlike non-selective antagonists like nor-BNI .
- Neurotoxic THIQs (): N-Methylated analogs (e.g., salsolinols) are oxidized by MAO to neurotoxic ions, contrasting with the target compound’s non-methylated structure .
Pharmacokinetic Profiles
- PDTic Derivatives : High oral bioavailability and prolonged action due to 7-hydroxy and rigid N-substituents .
Crystallographic Data
| Compound | Space Group | R[F²] | Key Interactions | Reference |
|---|---|---|---|---|
| (S)-N-Benzyl-2-methyl-THIQ | P6₁ | 0.036 | N–H⋯O hydrogen bonds | |
| JDTic Analogs | N/A | N/A | Hydrophobic KOR binding |
Data Table: Key Structural and Pharmacological Parameters
Research Findings and Implications
- The target compound’s tosyl and 2-chlorophenyl groups distinguish it from hydroxylated KOR antagonists (e.g., JDTic) and neurotoxic N-methylated analogs.
- Advantages Over Peers: Potential metabolic stability (tosyl) and reduced neurotoxicity (non-methylated).
- Limitations : Lack of direct pharmacological data necessitates further in vitro/in vivo studies to confirm receptor interactions.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C22H24ClN3O5S
- Molecular Weight : 478 g/mol
- Purity : Typically 95%.
The compound exhibits various biological activities primarily through its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes. The sulfonamide group is known for its role in enzyme inhibition, particularly in cyclooxygenase (COX) pathways, which are crucial in mediating inflammation and pain response.
In Vitro Studies
-
Anti-inflammatory Activity :
- A study indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant COX-2 inhibitory activity. The presence of halogen substituents at strategic positions enhances this effect, suggesting that similar modifications to this compound could yield promising anti-inflammatory agents .
- Antitumor Effects :
- Nephroprotective Properties :
Case Study 1: Synthesis and Characterization
A recent study synthesized a series of isoquinoline derivatives and evaluated their biological activities. The synthesized compounds were characterized using advanced spectroscopic techniques. Among these derivatives, the one analogous to this compound showed promising results in inhibiting COX-2 activity .
Case Study 2: Comparative Analysis
In a comparative analysis involving various tetrahydroisoquinoline derivatives, it was found that those with electron-withdrawing groups (like chloro) exhibited enhanced biological activity compared to their non-substituted counterparts. This suggests that the introduction of the 2-chlorophenyl group is beneficial for increasing the compound's efficacy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O5S |
| Molecular Weight | 478 g/mol |
| Purity | 95% |
| Biological Activities | Anti-inflammatory; Antitumor |
| Target Enzymes | COX-1 and COX-2 |
| Nephroprotective Potential | Yes (related compounds) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
